molecular formula C12H14BrN3OS B10930758 4-bromo-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiophene-2-carboxamide

4-bromo-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiophene-2-carboxamide

Cat. No.: B10930758
M. Wt: 328.23 g/mol
InChI Key: BGWXOUKTMSEJNK-UHFFFAOYSA-N
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Description

4-BROMO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiophene carboxamides .

Mechanism of Action

The mechanism of action of 4-BROMO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

Uniqueness

4-BROMO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H14BrN3OS

Molecular Weight

328.23 g/mol

IUPAC Name

4-bromo-N-[3-(5-methylpyrazol-1-yl)propyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H14BrN3OS/c1-9-3-5-15-16(9)6-2-4-14-12(17)11-7-10(13)8-18-11/h3,5,7-8H,2,4,6H2,1H3,(H,14,17)

InChI Key

BGWXOUKTMSEJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCNC(=O)C2=CC(=CS2)Br

Origin of Product

United States

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